molecular formula C13H10Cl2N2O3 B4940282 5-(2,6-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 5240-88-0

5-(2,6-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4940282
CAS RN: 5240-88-0
M. Wt: 313.13 g/mol
InChI Key: BCMJMLBXQZCTGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves a detailed chemical procedure that includes specific reactants and conditions to ensure the formation of the desired product. Barakat et al. (2015) reported a comprehensive approach to synthesize this compound, involving spectral characterization techniques like NMR, FT-IR, and X-ray crystallography to confirm its structure. They employed a Density Functional Theory (DFT) analysis to study the relative stabilities of its possible isomers, demonstrating the solvent's effect on these stabilities and providing insights into the vibrational and electronic spectra of the most stable isomer (Barakat et al., 2015).

Molecular Structure Analysis

The molecular structure of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been extensively analyzed using X-ray crystallography and DFT calculations. The analysis provided detailed information on the compound's geometry, including bond lengths and angles, and the electronic distribution within the molecule. This structural information is crucial for understanding the compound's reactivity and potential applications in various chemical reactions (Barakat et al., 2015).

properties

IUPAC Name

5-[(2,6-dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c1-16-11(18)8(12(19)17(2)13(16)20)6-7-9(14)4-3-5-10(7)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMJMLBXQZCTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368064
Record name 5-[(2,6-dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5240-88-0
Record name 5-[(2,6-dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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